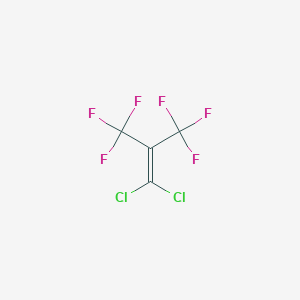
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is an organofluorine compound with the molecular formula C4H2Cl2F6. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated hydrocarbon. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can be synthesized through the fluorination and dehydrohalogenation of 1,1,1,3,3-pentachloropropane . The reaction typically involves the use of hydrogen fluoride as a fluorinating agent under controlled conditions to replace chlorine atoms with fluorine atoms.
Industrial Production Methods
The industrial production of this compound involves large-scale fluorination processes, where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can replace chlorine atoms.
Catalysts: Often used to facilitate the reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while addition reactions can lead to the formation of various adducts.
科学的研究の応用
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials due to its unique properties
作用機序
The mechanism of action of 1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Addition: The compound can add to nucleophilic sites in molecules.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)propane: Similar in structure but differs in the position of chlorine atoms.
1,1-Dichloro-2,2,2-trifluoroethane: Shares the dichloro-trifluoro motif but has a different carbon backbone.
1,1,2-Trichloro-3,3,3-trifluoropropene: Another halogenated hydrocarbon with similar properties.
Uniqueness
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in specialized industrial and research applications.
特性
分子式 |
C4Cl2F6 |
|---|---|
分子量 |
232.94 g/mol |
IUPAC名 |
1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4Cl2F6/c5-2(6)1(3(7,8)9)4(10,11)12 |
InChIキー |
RVRJTLBVIRWMLZ-UHFFFAOYSA-N |
正規SMILES |
C(=C(Cl)Cl)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


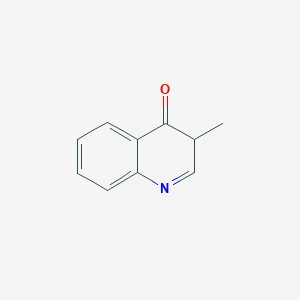
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

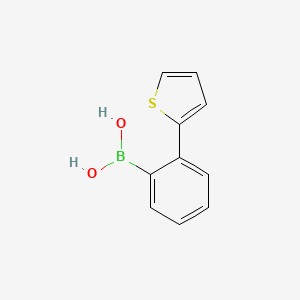

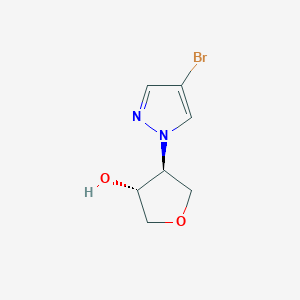

![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
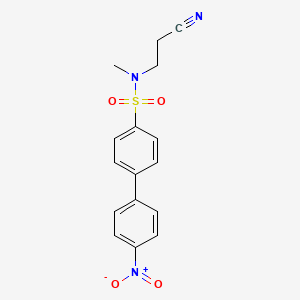
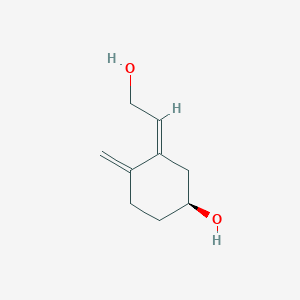
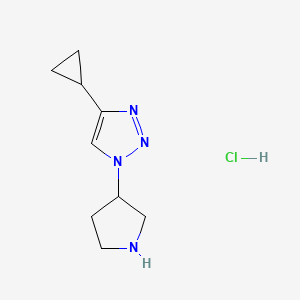
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
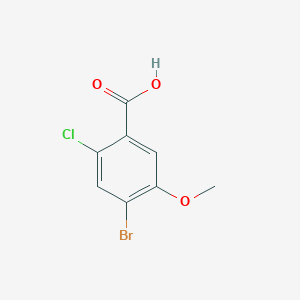
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
